molecular formula C25H21ClFN3O5S2 B2881627 Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate CAS No. 443350-21-8

Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate

Número de catálogo: B2881627
Número CAS: 443350-21-8
Peso molecular: 562.03
Clave InChI: GEQWMJMKIOVNEZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Methyl 2-((2-chloro-6-fluorobenzyl)thio)-4-oxo-3-(4-sulfamoylphenethyl)-3,4-dihydroquinazoline-7-carboxylate is a synthetic quinazoline derivative characterized by a complex substitution pattern. Its structure includes a 3,4-dihydroquinazoline-4-one core modified with a 2-chloro-6-fluorobenzylthio group at position 2, a 4-sulfamoylphenethyl substituent at position 3, and a methyl ester at position 5. The compound’s design integrates multiple pharmacophoric elements:

  • Sulfamoyl group: Known for enhancing solubility and bioactivity in sulfonamide-based drugs.
  • Fluoro and chloro substituents: Improve metabolic stability and ligand-receptor interactions.
  • Thioether linkage: Influences redox properties and binding affinity.

Propiedades

IUPAC Name

methyl 2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClFN3O5S2/c1-35-24(32)16-7-10-18-22(13-16)29-25(36-14-19-20(26)3-2-4-21(19)27)30(23(18)31)12-11-15-5-8-17(9-6-15)37(28,33)34/h2-10,13H,11-12,14H2,1H3,(H2,28,33,34)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEQWMJMKIOVNEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=C(C=CC=C3Cl)F)CCC4=CC=C(C=C4)S(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClFN3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural and Functional Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name / Class Core Structure Key Substituents Functional Properties Reference
Target Quinazoline 3,4-Dihydroquinazoline 2-(2-chloro-6-fluorobenzylthio), 3-(4-sulfamoylphenethyl), 7-methyl ester High polarity, potential enzyme inhibition N/A
Sulfonylurea Herbicides (e.g., Metsulfuron-methyl) Triazine-sulfonylurea Methyl ester, sulfonylurea bridge, triazine ring Acetolactate synthase (ALS) inhibition
Triazole-thiones (e.g., Compounds 7–9) 1,2,4-Triazole 4-(4-X-phenylsulfonyl)phenyl, 2,4-difluorophenyl Tautomerism-dependent bioactivity
Quinoline-carboxylate (e.g., Compound 7f) Quinoline 4-Sulfonamidoethyl, cyclopropyl, fluoro Antibacterial activity

Key Observations:

Core Heterocycle Differences: The 3,4-dihydroquinazoline-4-one core in the target compound differs from triazines (in sulfonylureas) and triazoles (in ). Quinazolines are less common in agrochemicals but prevalent in kinase inhibitors (e.g., EGFR inhibitors), suggesting divergent therapeutic applications . Quinolines (e.g., Compound 7f) share a fused aromatic system but lack the dihydroquinazoline’s reduced ring, impacting conformational flexibility .

Substituent-Driven Bioactivity :

  • The 2-chloro-6-fluorobenzylthio group in the target compound introduces steric bulk and electron-withdrawing effects, contrasting with the 2,4-difluorophenyl groups in triazole derivatives (). This may enhance target selectivity but reduce solubility .
  • The 4-sulfamoylphenethyl substituent parallels sulfonamide groups in sulfonylurea herbicides (e.g., metsulfuron-methyl), which are critical for binding ALS enzymes. However, the phenethyl linker in the target compound could alter binding kinetics .

Synthetic Complexity :

  • The target compound’s synthesis likely involves multi-step functionalization of the quinazoline core, akin to the sequential alkylation and cyclization steps seen in triazole-thione synthesis (). However, the incorporation of a sulfamoyl group requires specialized sulfonylation conditions .

Electronic and Tautomeric Considerations

  • Isoelectronicity vs. Isovalency: highlights that compounds with similar electronic configurations but divergent geometries (e.g., triazoles vs. quinazolines) may exhibit vastly different properties.
  • Tautomerism: Unlike triazole-thiones (), the target compound’s 3,4-dihydroquinazoline-4-one structure precludes tautomerism, favoring a stable enone system. This stability may enhance pharmacokinetic profiles but reduce reactivity in biological environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.